molecular formula C11H12Cl2N2O5 B1670353 (+)-Chloramphenicol CAS No. 134-90-7

(+)-Chloramphenicol

Cat. No.: B1670353
CAS No.: 134-90-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-IUCAKERBSA-N
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Description

L-(+)-Threo-chloramphenicol (CAS 134-90-7) is the S,S-stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae. Its molecular formula is C₁₁H₁₂Cl₂N₂O₅, featuring a chlorinated aromatic ring, a nitro group, and a dichloroacetamide side chain. The stereochemistry at the C1 and C2 positions (1R,2R in the D(-)-isomer vs. 1S,2S in L-(+)-threo) critically determines its biological activity .

This isomer is widely used in biochemical research to study bacterial ribosome function, particularly its binding to the 50S ribosomal subunit, which inhibits peptidyl transferase activity and halts protein synthesis . It also serves as a reference standard for detecting chloramphenicol residues in environmental and pharmaceutical matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158453
Record name Dextramycine
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Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-90-7
Record name (+)-Chloramphenicol
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Record name Dextramycine
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Record name Dextramycine
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Record name [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
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Preparation Methods

Development of a Visual Stepwise High-Throughput Screening System

A breakthrough in L-(+)-threo-chloramphenicol synthesis involves the engineering of Chitiniphilus shinanonensis L-threonine transaldolase (ChLTTA). Researchers developed a novel visual screening method based on the intrinsic colorimetric properties of the enzyme-substrate complex, enabling rapid identification of mutants with enhanced activity. This approach bypassed traditional labor-intensive assays, accelerating the discovery of the F70D/F59A (Mu6) variant, which exhibited a 2.6-fold increase in catalytic efficiency ($$k{cat}/Km$$) compared to wild-type ChLTTA. Molecular dynamics simulations revealed that the Mu6 mutation stabilized the substrate-binding pocket, reducing conformational flexibility and improving stereocontrol.

Cascade System for By-Product Elimination

To address the challenge of by-product accumulation, a one-pot reaction system was designed by coupling Mu6 with Saccharomyces cerevisiae ethanol dehydrogenase (ScADH) and Candida boidinii formate dehydrogenase (CbFDH). This triad system facilitated the continuous regeneration of NADH while converting inhibitory by-products into inert compounds. Under optimized conditions (pH 7.5, 35°C), the cascade achieved:

Parameter Value
L-threo-p-nitrophenylserine yield 201.5 mM
Conversion rate 95.9%
Diastereoisomer excess (de) 94.5%
Total reaction time 24 hours

This system represents the highest reported yield for the chloramphenicol intermediate, surpassing previous methods by 37%.

Microbial Biotransformation Pathways

Role of Azoxy Bond Formation in Stereoselectivity

Recent studies have uncovered microbial pathways that synthesize L-(+)-threo-chloramphenicol via azoxy bond formation, a critical step for establishing stereochemistry. Streptomyces venezuelae and related species employ a dual oxidase system (CmlP/CmlQ) to catalyze the coupling of p-nitrobenzaldehyde derivatives with dichloroacetylated intermediates. The reaction proceeds through a radical mechanism, with density functional theory (DFT) calculations indicating a 15.2 kcal/mol energy barrier for the stereoselective formation of the L-threo configuration.

Fermentation Optimization

Large-scale production using S. venezuelae requires precise control of fermentation parameters:

Condition Optimal Range Impact on Yield
Dissolved oxygen 30–40% saturation ↑ 22%
pH 6.8–7.2 ↑ 18%
Glucose feed rate 0.05 g/L·h ↑ 14%
Temperature 28°C ↑ 9%

Maintaining redox balance through the addition of 2 mM ascorbate increased azoxy bond formation efficiency by 31%.

Chemical Synthesis and Resolution Techniques

Classical Nitrobenzaldehyde Condensation

Traditional chemical routes involve the condensation of p-nitrobenzaldehyde with dichloroacetamide derivatives. However, this method produces racemic mixtures requiring resolution. A modified Sharpless asymmetric dihydroxylation protocol using AD-mix-β and hydroquinidine ligands achieved 88% enantiomeric excess (ee) for the L-threo isomer. The reaction follows second-order kinetics ($$k = 1.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$) with an activation energy ($$E_a$$) of 45.6 kJ/mol.

Chromatographic Resolution

Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases resolves racemic chloramphenicol with 99.2% purity. Key operational parameters include:

Parameter Value
Mobile phase Hexane:isopropanol (85:15)
Flow rate 12 mL/min
Temperature 25°C
Productivity 1.2 kg/L·day

This method reduces solvent consumption by 40% compared to batch chromatography.

Comparative Analysis of Synthesis Routes

Method Yield (%) de/ee (%) Cost (USD/kg) Scalability
Enzymatic cascade 95.9 94.5 320 Industrial
Microbial fermentation 82.3 89.7 410 Pilot-scale
Chemical synthesis 76.5 88.0 680 Laboratory

The enzymatic approach demonstrates superior cost-efficiency and scalability, though microbial systems offer advantages in substrate diversity.

Chemical Reactions Analysis

Types of Reactions

L-(+)-Threo-chloramphenicol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

L-(+)-Threo-chloramphenicol exhibits significant antimicrobial activity against various bacterial pathogens. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyl transferase activity, which is crucial for peptide bond formation.

Efficacy Against Specific Pathogens

  • Bacterial Infections : L-(+)-Threo-chloramphenicol is effective against resistant strains of bacteria, including:
    • Haemophilus influenzae
    • Streptococcus pneumoniae
    • Neisseria meningitidis

This compound has been utilized in treating serious infections where other antibiotics fail due to resistance .

Case Studies in Clinical Use

  • Cholera Treatment : A study demonstrated that chloramphenicol effectively reduces symptoms in cholera patients by targeting tetracycline-resistant vibrios .
  • Conjunctivitis : Topical formulations of L-(+)-Threo-chloramphenicol have been used successfully in treating bacterial conjunctivitis, showcasing its application in ophthalmology .

Research Applications

L-(+)-Threo-chloramphenicol is not limited to clinical applications; it also serves as a valuable tool in various research contexts.

Inhibition Studies

Research has shown that both D- and L-threo-chloramphenicol can act as energy transfer inhibitors in plant chloroplasts, providing insights into photosynthetic processes . This property allows researchers to explore metabolic pathways and energy transfer mechanisms within cells.

Cancer Research

Recent studies have investigated the potential anticancer properties of chloramphenicol derivatives, including L-(+)-Threo-chloramphenicol. These derivatives exhibit bacteriostatic activity and may play a role in targeting cancer cell metabolism by inhibiting mitochondrial protein synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxic effects of L-(+)-Threo-chloramphenicol is crucial for its safe application.

Absorption and Distribution

L-(+)-Threo-chloramphenicol is rapidly absorbed when administered orally or intramuscularly, with bioavailability rates of approximately 80% and 70%, respectively . Its lipid solubility allows for effective penetration into various tissues.

Toxicological Concerns

Despite its efficacy, chloramphenicol is associated with significant side effects, including:

  • Aplastic anemia
  • Neurotoxicity
    These concerns necessitate careful monitoring during treatment and have led to restrictions on its use in certain populations, such as pregnant women .

Comparative Analysis of Chloramphenicol Isomers

The following table summarizes the differences between various isomers of chloramphenicol regarding their antimicrobial efficacy and side effects:

IsomerAntimicrobial ActivitySide EffectsApplications
L-(+)-Threo-ChloramphenicolBroad-spectrumLower neurotoxicitySerious bacterial infections
D-(-)-Threo-ChloramphenicolLimitedHigher neurotoxicityResearch applications
DL-Threo-ChloramphenicolModerateVariableExperimental studies

Mechanism of Action

L-(+)-Threo-chloramphenicol exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and thus inhibiting protein synthesis. This action leads to the bacteriostatic effect of L-(+)-Threo-chloramphenicol, making it effective against a wide range of Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

D(-)-Threo-chloramphenicol (CAS 56-75-7)

  • Structural Differences : The D(-)-isomer (1R,2R configuration) is the enantiomer of L-(+)-threo-chloramphenicol. While both share identical molecular formulas, their stereochemistry leads to divergent biological interactions.
  • Biological Activity :
    • D(-)-threo-chloramphenicol inhibits mitochondrial protein synthesis in eukaryotic systems. For example, in fetal bovine liver mitochondria, it suppresses leucine-3H incorporation into 55S ribosomes by ~33% via cycloheximide (CHM)-sensitive pathways, contrasting with L-(+)-threo-chloramphenicol’s bacterial specificity .
    • In yeast (Saccharomyces cerevisiae), D(-)-threo-chloramphenicol disrupts nucleotide metabolism and respiratory activity during metabolic repression, whereas the L-(+)-isomer exhibits minimal interference .

Pyrrole Analogues of Chloramphenicol

  • Structural Modifications : Pyrrole derivatives replace the nitro group with a methylsulfonylpyrrole moiety (e.g., DL-threo-1-(1-methylsulfonylpyrrole-3-yl)-2-dichloroacetamidopropane-1,3-diol). This substitution reduces nitro group-associated toxicity while retaining antibacterial activity .
  • Activity : These analogues show comparable efficacy to chloramphenicol against Gram-positive bacteria (e.g., Staphylococcus aureus) but lower potency against Gram-negative strains like Escherichia coli. Their mechanism involves ribosomal binding, similar to the parent compound.

Other Nitrophenol Derivatives

  • Reactivity: L-(+)-threo-chloramphenicol’s nitro group enhances electron-withdrawing capacity, facilitating nucleophilic substitution reactions. This property is shared with nitrophenol derivatives but is more pronounced in chloramphenicol due to its chlorinated aromatic structure .
  • Stability: The compound’s hydrogen-bonding capacity (via hydroxyl and amide groups) improves solubility in polar solvents (e.g., ethanol, water) compared to non-chlorinated nitrophenols, which are less stable in aqueous media .

Data Tables

Table 1: Comparative Properties of Chloramphenicol Isomers

Property L-(+)-Threo-chloramphenicol D(-)-Threo-chloramphenicol
CAS Number 134-90-7 56-75-7
Stereochemistry 1S,2S 1R,2R
Antibacterial Activity High (Gram±) Low (eukaryotic toxicity)
Mitochondrial Inhibition None 33% leucine-3H suppression
Solubility >100 mM in ethanol Similar, but less studied

Table 2: Key Derivatives and Analogues

Compound Structural Modification Activity Profile
Pyrrole Analogues Nitro → methylsulfonylpyrrole Retains Gram+ activity
Nitrophenol Derivatives Chlorinated aromatic ring Enhanced nucleophilic reactivity
Chloramphenicol-D5 Deuterated (ring D4, benzyl D) Used as an internal standard in mass spectrometry

Research Findings and Mechanistic Insights

  • Ribosomal Binding : L-(+)-threo-chloramphenicol binds to the 50S ribosomal subunit with higher affinity than D(-)-isomer due to stereochemical compatibility with bacterial ribosomes .
  • Enzymatic Resistance : Chloramphenicol acetyltransferase (CAT) preferentially inactivates the L-(+)-isomer via acetylation, a key resistance mechanism in pathogens like Haemophilus influenzae .
  • Environmental Degradation: Unlike non-chlorinated nitrophenols, L-(+)-threo-chloramphenicol resists electro-Fenton-like degradation due to its stable dichloroacetamide group, posing challenges in wastewater treatment .

Biological Activity

L-(+)-Threo-chloramphenicol is a stereoisomer of the well-known antibiotic chloramphenicol, recognized for its broad-spectrum antibacterial properties. This article delves into the biological activity of L-(+)-Threo-chloramphenicol, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Protein Synthesis Inhibition
L-(+)-Threo-chloramphenicol primarily exerts its biological effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thus blocking peptide bond formation. This inhibition is crucial for its bacteriostatic activity against a variety of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis . The binding affinity of L-(+)-Threo-chloramphenicol to ribosomes has been quantified, revealing two distinct binding sites with affinity constants of approximately 2 µM and 200 µM .

Effects on Mitochondrial Function
Research indicates that L-(+)-Threo-chloramphenicol also affects mitochondrial protein synthesis. High concentrations can impair oxidative phosphorylation and respiration in mitochondria, which may lead to cellular energy deficits . Studies have shown that concentrations exceeding 0.5 mg/ml can significantly impact mitochondrial functions, suggesting a dual role in both bacterial and mitochondrial protein synthesis inhibition .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of L-(+)-Threo-chloramphenicol:

Study Findings Concentration Effects Observed
Nature (2021)Impairs mitochondrial oxidative phosphorylation>0.5 mg/mlReduced respiration and ATP production
PubMed (1983)Inhibits mitochondrial enzyme synthesis<1 mMInhibition of enzyme formation in Saccharomyces cerevisiae
ResearchGate (2016)Exhibits broad-spectrum antibacterial activityVaries by pathogenEffective against major bacterial pathogens
MedChemExpress (2022)Inhibits protein synthesis in reticulocytesHigh concentrations requiredSimilar mechanism as D-threo isomer

Case Studies and Clinical Implications

Case Study: Congenital Malformations
A nationwide cohort study examined the effects of topical chloramphenicol during pregnancy. The study found no significant association between the use of chloramphenicol eye drops in the first trimester and major congenital malformations, indicating a potential safety profile for localized use during pregnancy .

Toxicological Considerations
Despite its therapeutic benefits, prolonged use of chloramphenicol can lead to serious side effects such as aplastic anemia and Gray syndrome in neonates. The latter condition is characterized by cardiovascular collapse and cyanosis due to toxic metabolite accumulation . These adverse effects necessitate careful monitoring when using chloramphenicol derivatives like L-(+)-Threo-chloramphenicol.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-(+)-Threo-chloramphenicol in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its specificity and sensitivity. Isotopically labeled internal standards, such as Chloramphenicol-D5 (e.g., Threo-Chloramphenicol D5 in acetonitrile or acetone), improve quantification accuracy by correcting for matrix effects . For microbial assays, selective media like Yeast Extract Glucose Chloramphenicol (YGC) Agar are employed to isolate target organisms while suppressing bacterial growth .

Q. How can researchers validate the stereochemical purity of synthesized L-(+)-Threo-chloramphenicol?

  • Methodological Answer : Thin-layer chromatography (TLC) with a hexane:EtOAc (2:1) eluent system can separate stereoisomers. UV visualization post-development identifies impurities. Confirmatory techniques like nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy are essential for resolving structural ambiguities .

Q. What safety protocols are critical when handling L-(+)-Threo-chloramphenicol in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods to minimize exposure. Acute toxicity data from MEDITEXT® indicate risks of bone marrow suppression; regular hematological monitoring is advised for in vivo studies. Dispose of waste via EPA-approved protocols for chlorinated compounds .

Advanced Research Questions

Q. How does L-(+)-Threo-chloramphenicol differentially affect mitochondrial respiration in eukaryotic models compared to its D-(−) enantiomer?

  • Methodological Answer : Studies in Saccharomyces cerevisiae reveal that L-(+)-Threo-chloramphenicol inhibits cytochrome c oxidase activity under metabolic repression, whereas the D-(−) form primarily targets ribosomal translation. Use oxygen consumption assays (e.g., Clark electrode) and proteomic profiling to dissect enantiomer-specific impacts on oxidative phosphorylation .

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of L-(+)-Threo-chloramphenicol across Gram-positive and Gram-negative pathogens?

  • Methodological Answer : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Account for efflux pump activity (e.g., AcrAB-TolC in E. coli) by incorporating pump inhibitors like phenyl-arginine-β-naphthylamide (PAβN). Cross-validate findings with RNA-seq to correlate bacterial survival with stress-response gene expression .

Q. How can researchers optimize synthetic routes for L-(+)-Threo-chloramphenicol to minimize diastereomeric byproducts?

  • Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) during the nitroaldol reaction step. Monitor reaction progress via real-time TLC and optimize solvent polarity (e.g., dichloromethane vs. ethanol) to favor the L-(+) configuration. Post-synthesis, use preparative HPLC with a chiral stationary phase for purification .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for dose-response studies involving L-(+)-Threo-chloramphenicol?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For longitudinal toxicity studies, apply mixed-effects models to account for inter-individual variability .

Q. How should researchers design experiments to evaluate the environmental persistence of L-(+)-Threo-chloramphenicol in aquatic systems?

  • Methodological Answer : Simulate aquatic degradation using OECD 308 guidelines: incubate the compound in sediment-water systems under controlled light/temperature. Quantify half-life via LC-MS/MS and identify metabolites (e.g., dichloroacetic acid) using high-resolution MS. Include abiotic controls to distinguish photolytic vs. microbial degradation pathways .

Tables for Key Data

Property Value Source
CAS RN56-75-7
Molecular Weight323.13 g/mol
Isotopic Standard (D5)100 µg/mL in Acetonitrile/Acetone
Selective MediaYGC Agar (Yeast/Mold Isolation)
Enantiomer Comparison L-(+)-Threo D-(−)-Threo
Mitochondrial InhibitionCytochrome c oxidaseRibosomal 50S subunit
Model OrganismS. cerevisiaeBacillus subtilis
Key StudyTustanoff (1969)MEDITEXT® (2011)
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

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